3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol)

Description

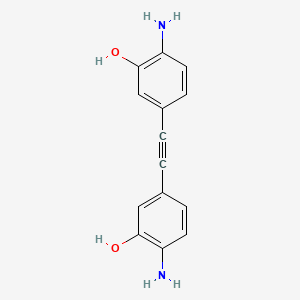

3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) is a symmetric bis-aromatic compound featuring an ethyne (acetylene) bridge connecting two 6-aminophenol moieties. The ethyne bridge confers rigidity and π-conjugation, while the amino and hydroxyl groups enable hydrogen bonding, coordination chemistry, and reactivity in polymer synthesis. This compound is of interest in materials science, coordination chemistry, and supramolecular host-guest systems due to its bifunctional and planar structure.

Propriétés

Numéro CAS |

928780-91-0 |

|---|---|

Formule moléculaire |

C14H12N2O2 |

Poids moléculaire |

240.26 g/mol |

Nom IUPAC |

2-amino-5-[2-(4-amino-3-hydroxyphenyl)ethynyl]phenol |

InChI |

InChI=1S/C14H12N2O2/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h3-8,17-18H,15-16H2 |

Clé InChI |

XZKHPGCMRQQGQJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) typically involves the coupling of two aminophenol units via an ethyne linkage. One common method involves the use of a palladium-catalyzed Sonogashira coupling reaction. This reaction requires an aryl halide (such as 2-iodophenol) and a terminal alkyne (such as ethyne) in the presence of a palladium catalyst, a copper co-catalyst, and a base like triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions via Alkyne Functionality

The ethyne-1,2-diyl moiety enables catalytic cross-coupling reactions, particularly under palladium/copper catalysis. For example:

-

Sonogashira Coupling : The alkyne can react with aryl halides (e.g., iodobenzene) in the presence of Pd(PPh₃)₂Cl₂/CuI and triethylamine to form extended π-conjugated systems .

-

Glaser Coupling : Oxidative homocoupling of terminal alkynes to form butadiyne-linked structures under Cu(I) catalysis .

Key Conditions :

| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira | Pd/Cu, TEA | Toluene | 75–90 | |

| Glaser | CuI, O₂ | DMF | 60–80 |

Condensation with Aldehydes

The aminophenol groups undergo condensation with aldehydes to form Schiff bases or heterocyclic products. For instance:

-

Microwave-Assisted Biindole Synthesis : Reaction with aldehydes (e.g., 4-methylbenzaldehyde) in deep eutectic solvents (DES) at 70°C yields 2,2′-disubstituted 3,3′-biindoles .

Representative Data :

| Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-MeC₆H₄CHO | 2,2′-di-p-tolylbiindole | 76 |

| 3-MeC₆H₄CHO | 2,2′-di-m-tolylbiindole | 75 |

Coordination Chemistry

The phenolic –OH and –NH₂ groups act as ligands for metal coordination, enabling post-synthetic modifications (PSM):

-

Cobalt Complexation : Forms [Co₃(hda)₃]³⁺ macrocycles, enhancing ion-binding selectivity (e.g., Cs⁺ > Rb⁺ > K⁺) .

-

Stability : Coordinated cages exhibit improved thermal stability (up to 300°C) and resistance to acidic/basic conditions .

Ion-Binding Affinity :

| Ion | Binding Constant (M⁻¹) |

|---|---|

| Na⁺ | <10² |

| Cs⁺ | >10⁴ |

Oxidative Reactions

The aminophenol groups are susceptible to oxidation, particularly in alkaline media:

-

Hair Dye Applications : Oxidative coupling with 1,4-diaminobenzene forms colored polymeric complexes .

-

Enzyme Inhibition : Oxidized intermediates may inhibit bacterial enzymes like undecaprenyl diphosphate synthase (UPPS) .

Biological Activity :

| Target | IC₅₀ (nM) | Organism |

|---|---|---|

| UPPS (Sa) | 100–500 | S. aureus |

| DNA Binding | ΔTₘ = 24°C | AT-rich sequences |

Functionalization via Cyclic Aminal Formation

Reaction with aldehydes (e.g., formaldehyde) at the diamine vertices generates cyclic aminals, tuning cavity size and gas adsorption properties :

-

CO₂ Uptake : Modified cages exhibit enhanced CO₂ adsorption (28.1 cm³ g⁻¹ at 273 K) due to lone pair-π interactions .

Stability Metrics :

| Modification | BET Surface Area (m² g⁻¹) | Thermal Stability |

|---|---|---|

| Parent Cage | 409 | <200°C |

| Cyclic Aminal | 377 | 300°C |

Surface-Mediated Coupling

On metal surfaces (e.g., Au(111)), the ethynylene group participates in:

Applications De Recherche Scientifique

5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Medicine: Investigated for its potential use in drug design and delivery systems.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mécanisme D'action

The mechanism of action of 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence biological pathways, catalytic processes, and material properties.

Comparaison Avec Des Composés Similaires

Bis(catecholate) Ligands with Ethyne Bridges

Compound : 5,5'-(Ethyne-1,2-diyl)bis(3-t-butylcatechol) (H4L2)

- Structural Differences: Replaces the aminophenol groups with tert-butyl-catechol moieties.

- Thermal Stability : H4L2 exhibits lower thermal stability compared to its butadiyne-linked analog (H4L1), attributed to reduced steric protection from the ethyne bridge .

- Coordination Chemistry: Forms dinuclear Co complexes, where the ethyne bridge facilitates metal-metal interactions. The aminophenol variant likely exhibits stronger metal coordination due to NH₂ groups.

Fluorenone-Derived Host Compounds

Compound : 9,9'-(Ethyne-1,2-diyl)bis(fluoren-9-ol) (H2)

- Host-Guest Interactions : H2 forms stable complexes with polar aprotic solvents (e.g., tetramethylurea) via π-π stacking and hydrogen bonding.

- Thermal Stability: Guest desolvation occurs at ~150–200°C, comparable to 3,3'-(ethyne-1,2-diyl)bis(6-aminophenol), but the latter’s amino groups may enhance thermal resilience .

Polyimide Precursors

Compound : 5,5′-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) (EBPA)

- Functional Groups: Replaces aminophenol with anhydride groups.

- Polymer Applications: EBPA is incorporated into polyimides for cross-linking via ethyne bridges, enhancing thermal stability (decomposition >350°C). The aminophenol variant may enable epoxy or polyurethane synthesis instead .

Functional Group Comparisons

Aminophenol vs. Dimethylaniline

Compound : 3,3'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline)

- Spectroscopy: ¹H NMR shows distinct shifts for aromatic protons (δ ~6.8–7.2 ppm) and dimethylamino groups (δ ~2.8 ppm), differing from the aminophenol’s NH₂ (δ ~4.5 ppm) and OH (δ ~5.3 ppm) signals .

- Reactivity: The dimethylaniline derivative participates in Friedel-Crafts reactions, whereas the aminophenol variant is more nucleophilic, enabling condensation or polymerization .

Anhydride vs. Phenolic Derivatives

Compound : 4,4′-(Ethyne-1,2-diyl)diphthalic Anhydride

- Thermal Properties: Melts at 350°C, higher than aminophenol derivatives due to anhydride rigidity.

- Polymer Compatibility: Used in high-performance polyimides (Mw = 10,000–200,000), whereas aminophenol derivatives may form lower-Mw polymers with flexible backbones .

Application-Specific Comparisons

Host-Guest Chemistry

| Property | 3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) | 9,9'-(Ethyne-1,2-diyl)bis(fluoren-9-ol) (H2) |

|---|---|---|

| Binding Sites | NH₂, OH | OH, fluorenone π-system |

| Guest Affinity | Polar solvents (e.g., water, alcohols) | Aprotic solvents (e.g., tetrahydrofuran) |

| Thermal Desolvation | ~200°C | ~150–200°C |

| Key Reference |

Activité Biologique

3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SARs) based on diverse research findings.

Synthesis

The synthesis of 3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) involves the coupling of 6-aminophenol derivatives through ethyne linkages. This method allows for the modification of the compound's properties, enhancing its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies on aminophenol derivatives have shown promising results in inhibiting cell growth in breast and lung cancer models. The antiproliferative effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cellular proliferation pathways .

Antimicrobial Activity

3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) has been evaluated for its antimicrobial properties. Compounds with similar functional groups have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, aminophenol derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) may exhibit similar antimicrobial efficacy .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies have reported anti-inflammatory properties associated with aminophenol derivatives. These compounds can inhibit nitric oxide production and other inflammatory mediators, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR of 3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) suggests that modifications at the phenolic rings or the ethyne linker can significantly influence its biological activity. For example:

- Substitution Patterns : Different substituents on the phenolic rings can enhance or diminish activity.

- Linker Length : The length and rigidity of the ethyne linker can affect the compound's ability to interact with biological targets.

Case Study 1: Anticancer Activity

A study exploring a series of aminophenol derivatives found that specific structural modifications led to enhanced antiproliferative activity against breast cancer cells. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that aminophenol compounds showed significant inhibition of bacterial growth. For instance, a derivative with a similar structure demonstrated over 90% inhibition against Staphylococcus aureus at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.